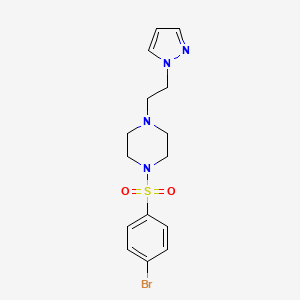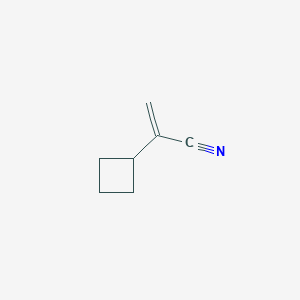
N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetylcholinesterase Inhibition
A study by Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are closely related to the compound , for their anti-acetylcholinesterase (anti-AChE) activity. They found that specific structural modifications, particularly the introduction of a bulky moiety, substantially increased their anti-AChE activity. This suggests potential applications in treating conditions like Alzheimer's Disease, where AChE inhibitors are of interest (Sugimoto et al., 1990).
Comparative Molecular Field Analysis
Tong et al. (1996) conducted a Comparative Molecular Field Analysis (CoMFA) study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , and their role as acetylcholinesterase inhibitors. The study provided insights into the relationship between the molecular structure of these compounds and their biochemical activity, which could guide the development of more effective acetylcholinesterase inhibitors (Tong et al., 1996).
Use in Palladium-Catalyzed Aminocarbonylation
Takács et al. (2014) explored the use of piperidines, including those with similar structures to the compound , as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research points to potential applications in organic synthesis and pharmaceutical intermediate production (Takács et al., 2014).
Asymmetric Synthesis Applications
Hao et al. (2011) demonstrated the asymmetric synthesis of a compound structurally similar to N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide. This synthesis route suggests the potential for developing enantioselective methods for creating such compounds, which could be crucial in the pharmaceutical industry (Hao et al., 2011).
Antibacterial and Antitumor Applications
Khatiwora et al. (2013) synthesized benzamides structurally related to the compound and studied their metal complexes for antibacterial activity. The results showed that these compounds, particularly when complexed with copper, had significant activity against various bacteria (Khatiwora et al., 2013). Additionally, Gong et al. (2010) identified metabolites of a similar compound in chronic myelogenous leukemia patients, highlighting potential applications in cancer treatment (Gong et al., 2010).
Miscellaneous Applications
- Jeankumar et al. (2013) synthesized thiazole-aminopiperidine hybrid analogues, structurally similar to the compound , for potential use as Mycobacterium tuberculosis GyrB inhibitors, indicating possible applications in tuberculosis treatment (Jeankumar et al., 2013).
- Cann et al. (2012) developed a synthesis route for a potent calcitonin gene-related peptide (CGRP) receptor antagonist with a similar structure, suggesting applications in the treatment of migraine and other CGRP-related disorders (Cann et al., 2012).
- Patel et al. (2011) investigated new pyridine derivatives, including compounds similar to the one , for their antimicrobial activity, indicating potential in developing new antimicrobial agents (Patel et al., 2011).
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-21-7-9-24(10-8-21)28-26(32)20-31-15-11-23(12-16-31)27(33)29-25-13-17-30(18-14-25)19-22-5-3-2-4-6-22/h2-10,23,25H,11-20H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNDFTIQBGZCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)

![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)
![2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2587675.png)

![3-(4-methanesulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)
![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)
![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)


![N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine](/img/structure/B2587689.png)
